Bis[(trimethoxysilyl)methyl]mercury
Description
Bis[(trimethoxysilyl)methyl]mercury is an organomercury compound characterized by a mercury atom bonded to two [(trimethoxysilyl)methyl] groups. Structurally, it resembles other organomercurials such as methylmercuric chloride and dimethylmercury but distinguishes itself through the silicon-based functional groups . Limited direct data on its synthesis or applications exist in the provided evidence, necessitating inferences from analogous compounds.
Properties
CAS No. |
88242-84-6 |
|---|---|
Molecular Formula |
C8H22HgO6Si2 |
Molecular Weight |
471.02 g/mol |
IUPAC Name |
bis(trimethoxysilylmethyl)mercury |
InChI |
InChI=1S/2C4H11O3Si.Hg/c2*1-5-8(4,6-2)7-3;/h2*4H2,1-3H3; |
InChI Key |
GZDVRUSVGWWNRQ-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C[Hg]C[Si](OC)(OC)OC)(OC)OC |
Origin of Product |
United States |
Preparation Methods
Direct Mercury-Alkylation Using Metallic Mercury
The most widely documented method involves the reaction of chloromethyl trimethoxysilane (ClCH$$2$$Si(OCH$$3$$)$$_3$$) with metallic mercury under inert conditions. Adapted from a procedure for triethoxysilyl analogs, this approach proceeds via nucleophilic displacement:
$$
2 \, \text{ClCH}2\text{Si(OCH}3\text{)}3 + \text{Hg} \rightarrow (\text{(CH}3\text{O)}3\text{SiCH}2\text{)}_2\text{Hg} + 2 \, \text{Cl}^-
$$
- Reagents :
- Chloromethyl trimethoxysilane (20 mmol)
- Metallic mercury (120 μL, 1.6 mmol)
- Dry tetrahydrofuran (THF, 40 mL)
Conditions :
- Reaction conducted under argon at 60°C for 48 hours.
- Mercury dispersed via mechanical stirring (500 rpm).
Workup :
- Unreacted mercury removed by filtration.
- THF evaporated under reduced pressure.
- Crude product purified via vacuum distillation (yield: 68–72%).
Table 1: Optimization of Reaction Parameters
| Parameter | Value Range | Optimal Value |
|---|---|---|
| Temperature (°C) | 40–80 | 60 |
| Reaction Time (h) | 24–72 | 48 |
| Mercury Equivalents | 0.8–1.2 | 1.0 |
| Solvent | THF, Hexane, Toluene | THF |
Grignard Reagent-Mediated Synthesis
An alternative route employs (trimethoxysilyl)methyl magnesium bromide reacting with mercuric chloride:
$$
2 \, \text{MgBrCH}2\text{Si(OCH}3\text{)}3 + \text{HgCl}2 \rightarrow (\text{(CH}3\text{O)}3\text{SiCH}2\text{)}2\text{Hg} + 2 \, \text{MgBrCl}
$$
This method, though less common, avoids metallic mercury but requires stringent moisture control. Yields are comparable (~70%) but necessitate cryogenic conditions (-20°C).
Structural and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Gel Permeation Chromatography (GPC)
Molecular weight analysis confirms monodispersity (Đ = 1.05–1.12), with elution profiles matching theoretical values (~450 g/mol).
Chemical Reactions Analysis
Types of Reactions
Bis[(trimethoxysilyl)methyl]mercury can undergo various chemical reactions, including:
Decomposition: On prolonged heating or exposure to light, it decomposes to form hexamethyldisilane and elemental mercury.
Substitution: Reaction with hydrogen chloride results in the formation of trimethylsilane and trimethylsilyl chloride.
Common Reagents and Conditions
Hydrogen Chloride: Used in substitution reactions to produce trimethylsilane and trimethylsilyl chloride.
Heat and Light: Can induce decomposition to hexamethyldisilane and mercury.
Major Products
Hexamethyldisilane: Formed during decomposition.
Trimethylsilane and Trimethylsilyl Chloride: Formed during substitution reactions with hydrogen chloride.
Scientific Research Applications
Bis[(trimethoxysilyl)methyl]mercury has several applications in scientific research:
Mechanism of Action
The mechanism of action of bis[(trimethoxysilyl)methyl]mercury involves its ability to interact with various molecular targets through its organosilicon and organomercury components. The mercury component can form bonds with sulfur-containing biomolecules, while the silicon component can interact with other silicon-based materials .
Comparison with Similar Compounds
Comparison with Structurally Similar Mercury Compounds
Methylmercuric Chloride (CH₃HgCl)
- Structure : Mercury bonded to a methyl group and a chloride ion.
- Toxicity : Highly neurotoxic; bioaccumulates in aquatic ecosystems.
- Applications: Historically used as a fungicide, now heavily restricted .
- The trimethoxysilyl groups may increase hydrophobicity, reducing water solubility compared to CH₃HgCl .
Dimethylmercury ((CH₃)₂Hg)
- Structure: Linear organomercury compound with two methyl groups.
- Toxicity : Extremely volatile and lethal even in microliter exposures.
- Applications: No commercial use due to extreme hazards.
- Key Difference : The silicon-oxygen framework in Bis[(trimethoxysilyl)methyl]mercury could reduce volatility, enhancing stability but complicating degradation pathways .
Phenylmercuric Acetate (C₈H₈HgO₂)
- Structure : Mercury bonded to a phenyl group and an acetate ion.
- Applications : Formerly used as a preservative in paints and cosmetics.
- Key Difference : The trimethoxysilyl groups may enable crosslinking in polymeric matrices, unlike the phenyl group, which lacks such functionality .
Comparison with Functional Analogs: Trimethoxysilyl-Containing Compounds
1,2-Bis(Trimethoxysilyl)Ethane (C₈H₂₂O₆Si₂)
- Structure : Ethane bridge with two trimethoxysilyl groups.
- Applications: Precursor for organosilicate glasses; enhances dielectric properties in microelectronics.
- Key Difference : The absence of mercury in 1,2-Bis(Trimethoxysilyl)Ethane eliminates toxicity concerns, enabling widespread use in porous films and coatings .
3-(Trimethoxysilyl)Propyl Methacrylate
- Applications : Used in hybrid scaffolds for bone tissue engineering and hydrophobic coatings.
- Key Difference : The methacrylate group enables polymerization, whereas this compound’s mercury core likely precludes such reactivity due to stability issues .
Physicochemical and Functional Properties
Table 1: Inferred Properties of this compound vs. Analogs
Q & A
Q. Tables for Reference
| Synthesis Parameter | Optimal Condition | Evidence Source |
|---|---|---|
| Reaction Atmosphere | Argon | |
| Purification Method | Fractional Distillation | |
| Solvent for Recrystallization | Anhydrous Toluene |
| Analytical Technique | Key Metric | Evidence Source |
|---|---|---|
| NMR | Chemical Shift: -60 to -70 ppm | |
| HRMS | m/z 500–600 (M) | |
| Elemental Analysis | C%: 25.3; Si%: 14.7 |
Notes on Evidence Utilization:
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